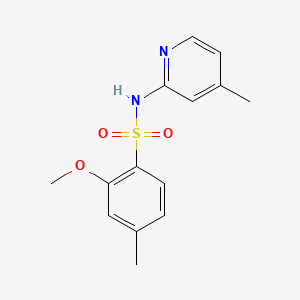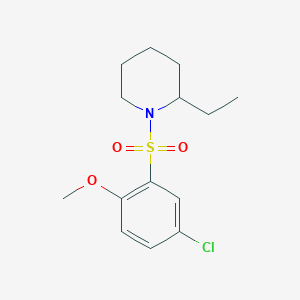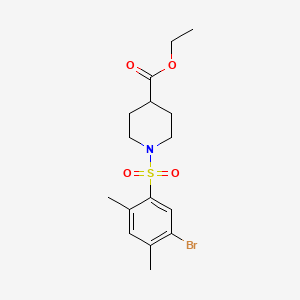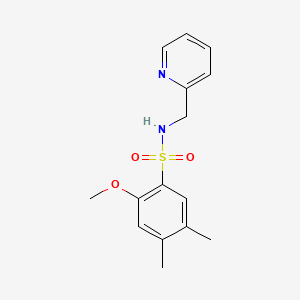
4-Butoxynaphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxynaphthalenesulfonamide is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a butoxy group attached to the naphthalene ring, which is further substituted with a sulfonamide group. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalenesulfonamide typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butoxynaphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Butoxynaphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Butoxynaphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, preventing the synthesis of folic acid .
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: 4-Butoxynaphthalenesulfonamide is unique due to its butoxy group, which imparts distinct chemical properties and potential biological activities. This structural variation allows for different applications and interactions compared to other sulfonamides .
Propriétés
Numéro CAS |
1096960-64-3 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36g/mol |
Nom IUPAC |
4-butoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-10-18-13-8-9-14(19(15,16)17)12-7-5-4-6-11(12)13/h4-9H,2-3,10H2,1H3,(H2,15,16,17) |
Clé InChI |
UIWVUICJMUWNGR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)

amine](/img/structure/B602877.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)



